molecular formula C6H7NO3 B12893961 N-methoxyfuran-2-carboxamide

N-methoxyfuran-2-carboxamide

Cat. No.: B12893961
M. Wt: 141.12 g/mol
InChI Key: OVULJVYRDCLMGQ-UHFFFAOYSA-N
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Description

N-methoxyfuran-2-carboxamide is a heterocyclic compound with the molecular formula C6H7NO3 It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxyfuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-furoic acid with methoxyamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Another method involves the use of microwave-assisted synthesis, which has been shown to produce amide derivatives containing furan rings under mild conditions. This method utilizes effective coupling reagents like DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and purification methods, such as crystallization or flash chromatography, play a crucial role in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-methoxyfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amines, and various substituted furan derivatives .

Scientific Research Applications

N-methoxyfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methoxyfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. The compound’s furan ring structure allows it to interact with various biological molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxyfuran-2-carboxamide is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This functional group enhances its solubility and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

N-methoxyfuran-2-carboxamide

InChI

InChI=1S/C6H7NO3/c1-9-7-6(8)5-3-2-4-10-5/h2-4H,1H3,(H,7,8)

InChI Key

OVULJVYRDCLMGQ-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC=CO1

Origin of Product

United States

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